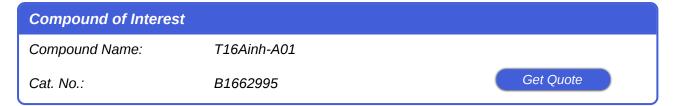


Application Notes and Protocols for T16Ainh-A01 in In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

T16Ainh-A01 is a potent and selective small-molecule inhibitor of the Calcium-Activated Chloride Channel (CaCC), Anoctamin 1 (ANO1), also known as Transmembrane protein 16A (TMEM16A). ANO1 is overexpressed in various cancers and plays a crucial role in tumor cell proliferation, migration, and invasion, making it a promising therapeutic target.[1][2][3] These application notes provide detailed protocols for utilizing **T16Ainh-A01** in key in vitro assays to investigate its effects on cancer cells and ANO1 channel function.

Quantitative Data Summary

The following table summarizes the effective concentrations of **T16Ainh-A01** in various in vitro assays based on published literature.



Assay Type	Cell Line/Syste m	Target	Effective Concentrati on	Observed Effect	Reference
Electrophysio logy (Patch Clamp)	HEK293 cells expressing human ANO1	ANO1	10 μΜ	Nearly complete inhibition of ANO1 chloride current.[4]	[4]
Electrophysio logy (Patch Clamp)	Rabbit pulmonary artery myocytes	ANO1	1-30 μΜ	Inhibition of single Ca2+-activated chloride channels and whole-cell currents.	[5]
Electrophysio logy (Patch Clamp)	SW620 cells	CaCCs	50 μΜ	Decrease in CaCC currents.	[6]
lodide Efflux Assay	A253 salivary gland epithelial cells	ANO1	IC50 = 1.8 μΜ	Inhibition of CaCC currents.	[7]
lodide Efflux Assay	FRT-ANO1 cells	ANO1	IC50 = 1.1 μΜ	Inhibition of ATP-induced short-circuit current.	[8]
Cell Proliferation Assay	CFPAC-1 (human pancreatic cancer)	ANO1	10 μΜ	Reduction in the number of proliferating cells.	[8]

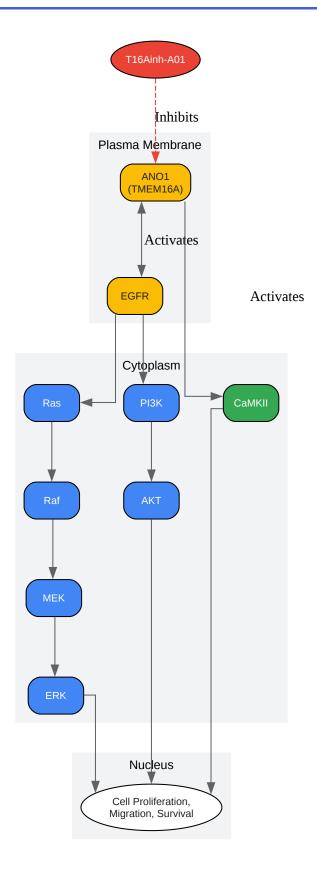


Cell Proliferation Assay	SW620 (colorectal cancer)	ANO1	>10 μM	Dose- dependent decrease in cell proliferation.	[6]
Cell Proliferation Assay	PC-3, HCT116, HT- 29	ANO1	30 μΜ	Little to weak inhibitory effect on cell viability.[1][9]	[1][9]
Cell Migration Assay (Wound Healing)	PC-3 (prostate cancer)	ANO1	30 μΜ	68.4% reduction in cell migration at 36h.[1]	[1]
Cell Migration Assay (Wound Healing)	BEAS-2B (bronchial epithelial)	ANO1	30 μΜ	50.3% reduction in cell migration at 36h.[1]	[1]

Signaling Pathways

ANO1 has been shown to modulate several critical signaling pathways involved in cancer progression, primarily the EGFR/MAPK/ERK and PI3K/AKT pathways. Inhibition of ANO1 with **T16Ainh-A01** can lead to the downregulation of these pathways, thereby affecting cell proliferation, survival, and migration.[2][10][11]





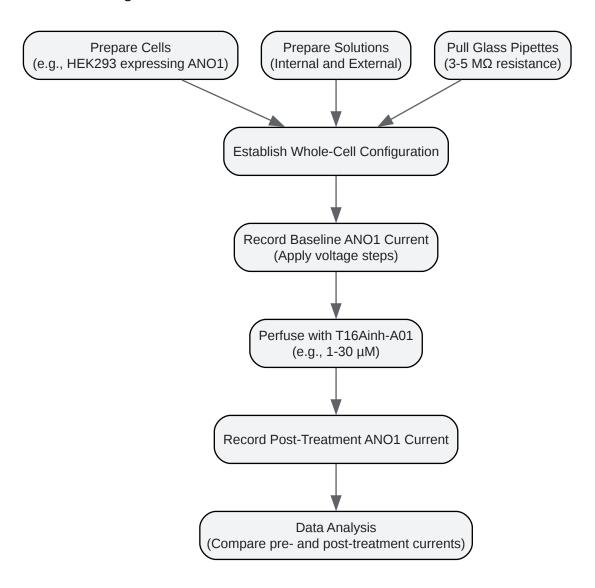
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Caption: ANO1 Signaling Pathways and T16Ainh-A01 Inhibition. Max Width: 760px.



Experimental ProtocolsWhole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of **T16Ainh-A01** on ANO1 chloride currents in a controlled in vitro setting.



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Caption: Workflow for Whole-Cell Patch-Clamp Assay. Max Width: 760px.

- a. Cell Preparation:
- Culture HEK293 cells stably or transiently expressing human ANO1 on glass coverslips.



• Use cells at 70-80% confluency for experiments.

b. Solutions:

- Internal (Pipette) Solution (in mM): 146 CsCl, 2 MgCl2, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The free Ca2+ concentration can be adjusted to activate ANO1.
- External (Bath) Solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.
 Adjust pH to 7.4 with NMDG.

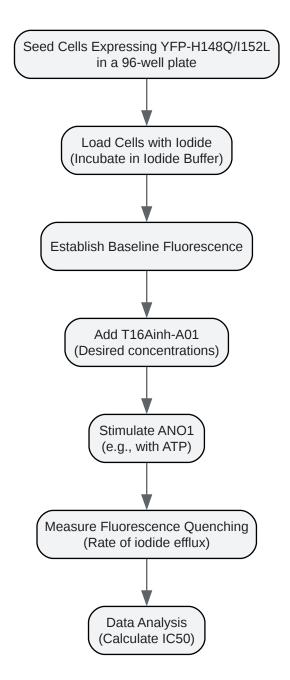
c. Protocol:

- Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
- Approach a cell with a fire-polished borosilicate glass pipette (3-5 $M\Omega$) filled with the internal solution.
- · Apply gentle suction to form a gigaohm seal.
- Apply a brief, strong suction to rupture the membrane and establish the whole-cell configuration.
- Hold the cell at a holding potential of -60 mV.
- Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 500 ms) to elicit ANO1 currents.
- Record baseline currents for at least 3-5 minutes.
- Perfuse the recording chamber with the external solution containing the desired concentration of T16Ainh-A01 (e.g., 1, 10, 30 μM).
- After a 5-10 minute incubation, record the currents again using the same voltage-step protocol.
- Analyze the data by measuring the current amplitude at a specific voltage (e.g., +80 mV)
 before and after T16Ainh-A01 application to determine the percentage of inhibition.



Iodide Efflux Assay

This assay measures the ANO1-mediated iodide transport across the cell membrane and its inhibition by **T16Ainh-A01**.



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Caption: Workflow for Iodide Efflux Assay. Max Width: 760px.

a. Cell and Reagent Preparation:



- Use a cell line stably expressing the halide-sensitive yellow fluorescent protein (YFP) mutant, YFP-H148Q/I152L, and ANO1 (e.g., FRT-ANO1 cells).
- Loading Buffer (Iodide Buffer): PBS containing 137 mM NaI instead of NaCl.
- Assay Buffer (Nitrate Buffer): PBS containing 137 mM NaNO3 instead of NaCl.
- Prepare a stock solution of T16Ainh-A01 in DMSO.

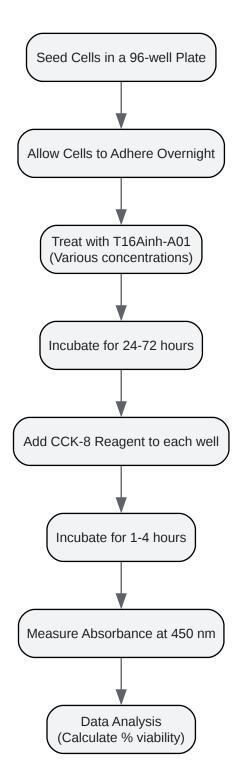
b. Protocol:

- Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
- · Wash the cells twice with Assay Buffer.
- Load the cells with iodide by incubating them in 100 μ L of Loading Buffer for 30-60 minutes at 37°C.
- Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence (Excitation ~485 nm, Emission ~520 nm).
- Add 10 μL of T16Ainh-A01 at various concentrations (prepared in Assay Buffer) to the wells.
 Incubate for 10-15 minutes.
- Initiate iodide efflux by adding a stimulant to activate ANO1 (e.g., 100 μM ATP).
- Immediately start recording the fluorescence every 1-2 seconds for 2-5 minutes. The efflux of
 iodide will be replaced by nitrate from the Assay Buffer, leading to an increase in YFP
 fluorescence (dequenching).
- The rate of fluorescence change is proportional to the rate of iodide efflux.
- Calculate the initial rate of fluorescence change for each concentration of T16Ainh-A01.
- Plot the rates against the inhibitor concentrations to determine the IC50 value.

Cell Proliferation Assay (CCK-8 Assay)



This protocol assesses the effect of **T16Ainh-A01** on the proliferation and viability of cancer cells.



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Caption: Workflow for Cell Proliferation (CCK-8) Assay. Max Width: 760px.



a. Materials:

- Cancer cell line of interest (e.g., CFPAC-1, SW620).
- · Complete cell culture medium.
- 96-well cell culture plates.
- T16Ainh-A01 stock solution in DMSO.
- Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay kit.

b. Protocol:

- Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete medium.
- Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
- Prepare serial dilutions of **T16Ainh-A01** in complete medium. The final DMSO concentration should be kept below 0.1%. Include a vehicle control (DMSO only).
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of **T16Ainh-A01**.
- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
- Add 10 μL of the CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.



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